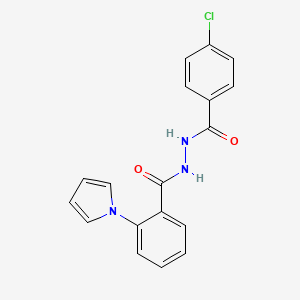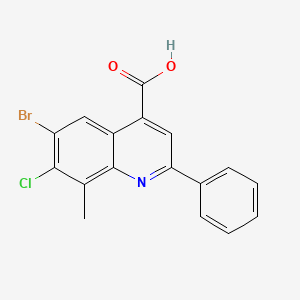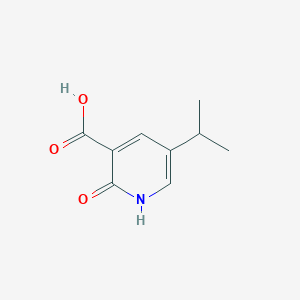![molecular formula C23H22N4O3S2 B2851764 N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide CAS No. 1251604-93-9](/img/no-structure.png)
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Activities
A study conducted by Sirajuddin et al. (2015) synthesized a related amide-based carboxylic acid and characterized its structure using various techniques. The compound exhibited significant in vitro antimicrobial activity. Moreover, it demonstrated anticancer activity against lung carcinoma and Vero cell lines with comparable activity to the standard drug, vincristine, and minimal effects on normal cell lines. The compound also showed antileishmanial activity and good inhibitory activity against urease, suggesting its potential in treating infections and cancer (Sirajuddin et al., 2015).
Lipoxygenase Inhibitory Activity
Aziz‐ur‐Rehman et al. (2016) synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and tested them for lipoxygenase (LOX) inhibitory activity. These compounds were found to have moderately good activities, highlighting their potential in developing treatments targeting inflammation and related disorders (Aziz‐ur‐Rehman et al., 2016).
Interaction with Benzodiazepine Receptors
Barlin et al. (1996) prepared derivatives of imidazo[1,2-b]pyridazines, including those with substitutions similar to the chemical . These compounds were evaluated for their binding to central and peripheral-type benzodiazepine receptors. The study found that certain derivatives bound strongly and selectively to peripheral-type receptors, suggesting potential applications in neurological and psychiatric disorders (Barlin et al., 1996).
Metabolism and Toxicological Studies
Research into the metabolism and toxicological aspects of similar compounds, like chloroacetamide herbicides, provides insights into their safety profiles and mechanisms of action. Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, contributing to the understanding of their potential risks and benefits (Coleman et al., 2000).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile followed by the reaction of the resulting intermediate with 2-bromo-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester. The final step involves the reaction of the resulting intermediate with butanoyl chloride to yield the target compound.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "2-bromo-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile", "2-bromo-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester", "butanoyl chloride" ], "Reaction": [ "5-chloro-2-methoxyaniline is reacted with 2-bromo-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile in the presence of a base such as potassium carbonate in DMF to yield the intermediate 2-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile.", "The intermediate is then reacted with 2-bromo-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in DMF to yield the intermediate 2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-1-(5-chloro-2-methoxyphenyl)-1,6-dihydropyridine-3,5-dicarbonitrile.", "The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine in DMF to yield the target compound N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide." ] } | |
CAS RN |
1251604-93-9 |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide |
Molecular Formula |
C23H22N4O3S2 |
Molecular Weight |
466.57 |
IUPAC Name |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-4-31-22-25-20-19(32-22)21(29)27(16-11-9-14(2)10-12-16)23(30)26(20)13-18(28)24-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,28) |
InChI Key |
IYYKUPZHTNZYSZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2851683.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate](/img/structure/B2851688.png)


![1-Bromo-2-[(2-methoxyethyl)thio]benzene](/img/structure/B2851694.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2851695.png)
![2-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2851697.png)

![N-cyclopentyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2851699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)